The synthesis of Zileuton Sulfoxide involves several methods that emphasize the modification of the zileuton structure. One common approach includes:
Technical details regarding yields, reaction times, and specific conditions (such as temperature and pressure) are critical for optimizing the synthesis process. For example, using a controlled temperature during oxidation can significantly affect the yield and purity of the final product.
Zileuton Sulfoxide features a complex molecular structure characterized by:
The three-dimensional conformation of Zileuton Sulfoxide plays a crucial role in its interaction with biological targets, particularly in inhibiting 5-lipoxygenase activity.
Zileuton Sulfoxide participates in various chemical reactions that underscore its utility in medicinal chemistry:
These reactions highlight the compound's versatility in chemical biology and its potential modifications for enhanced therapeutic efficacy.
The mechanism by which Zileuton Sulfoxide exerts its effects primarily involves:
Quantitative data from studies suggest that Zileuton Sulfoxide demonstrates dose-dependent inhibition of leukotriene production, reinforcing its potential as an anti-inflammatory agent.
Zileuton Sulfoxide exhibits several notable physical and chemical properties:
These properties are essential for formulating pharmaceutical preparations and determining storage conditions.
Zileuton Sulfoxide has several scientific uses:
Zileuton sulfoxide (C₁₁H₁₂N₂O₃S) is the primary oxidative metabolite of zileuton (C₁₁H₁₂N₂O₂S), formed via cytochrome P450 (CYP)-mediated sulfoxidation. This transformation occurs at the benzothiophene sulfur atom, converting it into a chiral sulfoxide group. The metabolite exhibits a molecular weight of 252.29 g/mol, contrasting with zileuton’s 236.29 g/mol, due to the addition of an oxygen atom [1]. The sulfoxide functionality introduces a tetrahedral geometry, rendering the molecule stereogenic. Consequently, zileuton sulfoxide exists as enantiomeric pairs: (R)- and (S)-sulfoxide diastereomers, which may display distinct biological activities and metabolic fates [6] [8].
Structural Analysis Techniques:
Table 1: Comparative Structural Properties of Zileuton and Zileuton Sulfoxide
Property | Zileuton | Zileuton Sulfoxide |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₁₂N₂O₃S |
Molecular Weight (g/mol) | 236.29 | 252.29 |
Key Functional Groups | Benzo[b]thiophene, N-hydroxyurea | Sulfoxide, N-hydroxyurea |
Stereochemistry | Achiral | Chiral (enantiomeric pair) |
Characteristic NMR Shift | S-C=CH: 8.0 ppm | S(O)CH: 3.1–3.3 ppm |
The sulfoxide group enhances polarity, reducing logP by ~0.5 units compared to zileuton. This property decreases membrane permeability but may improve solubility. X-ray crystallography of analogous compounds confirms the sulfoxide’s bent geometry, with a C–S–O bond angle of ~105° [8].
Zileuton sulfoxide was identified during preclinical metabolic studies of zileuton in the late 1980s. Early pharmacological investigations of the parent drug revealed extensive hepatic metabolism in multiple species, with sulfoxidation as a dominant biotransformation pathway. In vitro studies using rat, monkey, and human liver microsomes demonstrated CYP3A4 and CYP1A2 as primary isoforms catalyzing this oxidation [6].
Key Milestones:
The metabolite’s discovery underscored limitations in early 5-LO inhibitor designs. Initial lead compounds (e.g., Table 1’s phenylthioether 2) produced sulfoxide metabolites with extended half-lives, complicating pharmacokinetic profiles. Zileuton’s benzo[b]thiophene core mitigated this issue but retained the sulfoxidation pathway [6].
Zileuton sulfoxide contributes to the overall pharmacological activity of zileuton, though its mechanism diverges from direct 5-LOX inhibition. While zileuton chelates the active-site iron of 5-LOX, its sulfoxide metabolite primarily modulates upstream processes in arachidonic acid (AA) metabolism [3] [9].
Mechanistic Insights:
Table 2: In Vitro Pharmacodynamic Profile of Zileuton Sulfoxide
Activity | Experimental Model | Effect | Concentration |
---|---|---|---|
AA Release Inhibition | Mouse peritoneal macrophages | >50% reduction vs. control | 10 µM |
LTB₄ Reduction | Human whole blood (LPS-stimulated) | 40% inhibition | 1 µM |
PGE₂ Reduction | Rat carrageenan-induced pleurisy | 55% decrease in pleural fluid | 10 mg/kg (oral) |
cPLA₂ Translocation Blockade | J774 macrophages | Complete inhibition of membrane translocation | 50 µM |
Biological Implications:The metabolite’s inhibition of AA release provides broader anti-inflammatory effects than selective 5-LOX or COX-2 inhibitors. In endothelial cells, it suppresses VEGF-induced angiogenesis by activating BK channels, triggering apoptosis via caspase-3/7 activation and Bax/Bcl-2 modulation [9]. This suggests therapeutic potential beyond asthma, including oncology applications where AA metabolites drive proliferation.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9